2-((difluoromethyl)thio)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).Scientific Research Applications
Synthesis of Novel Compounds
Researchers have focused on the synthesis of novel compounds derived from various chemical frameworks, including benzodifuranyl, tetrazines, oxadiazepines, and thiazolopyrimidines. These compounds have been investigated for their anti-inflammatory, analgesic, and other pharmacological properties. For instance, Abu-Hashem et al. (2020) synthesized a series of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antipathogenic Activities
Limban et al. (2011) synthesized a number of acylthioureas showing significant anti-pathogenic activity, particularly against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Photoresponse Enhancement in Excitonic Solar Cells
In the field of renewable energy, Driscoll et al. (2010) presented a study on enhancing the photoresponse in solid-state excitonic solar cells through a secondary absorber, leading to a significant increase in power conversion efficiency. This research underscores the importance of molecular engineering in improving the performance of solar cells (Driscoll et al., 2010).
Advanced Synthesis Techniques and Molecular Design
The development of new synthesis techniques and the design of molecules with specific properties have been a key focus area. For example, the synthesis of benzamide derivatives with potential anticancer properties and the exploration of their mechanism of action through molecular docking studies demonstrate the integration of synthetic chemistry and computational biology to identify promising therapeutic agents (Tiwari et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves predicting potential applications for the compound and areas for future research.
Please consult with a professional chemist or a reliable source for accurate and detailed information.
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2S/c1-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-16(25)13-4-2-3-5-14(13)27-17(18)19/h2-9,17H,10H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSSXMKPUOODSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)thio)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide |
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